Cappariloside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

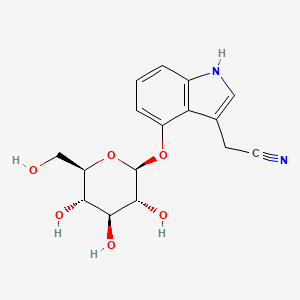

Cappariloside A is a member of indoles. It derives from an indole-3-acetonitrile.

Aplicaciones Científicas De Investigación

Antiviral Properties

Cappariloside A has demonstrated broad-spectrum antiviral activity. Research indicates that it effectively inhibits the replication of various viruses, including influenza strains H1N1 and H3N2, as well as parainfluenza virus (PIV3) and adenovirus (ADV) in vitro. The compound was shown to reduce progeny virus replication at concentrations as low as 1 mg/mL .

Anti-inflammatory Effects

This compound also exhibits notable anti-inflammatory properties. It has been found to inhibit the expression of several pro-inflammatory factors in various experimental setups. For instance, it effectively reduced cytokine levels in cells stimulated by lipopolysaccharides (LPS), a common inflammatory agent .

In Vitro Studies

In vitro studies have shown that this compound can suppress the maturation of dendritic cells induced by LPS, leading to decreased secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential application in conditions characterized by excessive inflammation .

Pharmacological Insights

The pharmacological profile of this compound extends beyond its antiviral and anti-inflammatory effects. It has been associated with various health benefits attributed to its antioxidant properties and potential use in treating metabolic disorders. The compound's ability to modulate inflammatory pathways positions it as a candidate for further exploration in chronic inflammatory diseases .

Case Study 1: Influenza Virus Inhibition

A study published in 2018 evaluated the effects of this compound on influenza virus infection in mice. Results indicated that treatment with this compound led to a significant decrease in viral titers and inflammatory markers compared to untreated controls .

Case Study 2: LPS-Induced Inflammation

Another study focused on the anti-inflammatory effects of this compound on dendritic cells exposed to LPS. The results demonstrated that treatment with this compound markedly reduced the expression of costimulatory molecules and pro-inflammatory cytokines, highlighting its potential therapeutic role in managing inflammatory diseases .

Summary Table of Applications

Análisis De Reacciones Químicas

Hydrolysis of the Glycosidic Bond

Cappariloside A undergoes acid- or enzyme-catalyzed hydrolysis, cleaving the β-glucosidic bond to release indole-3-acetonitrile aglycone and D-glucose .

Hydrolysis Conditions :

Kinetic Data :

| Condition | Half-life (t₁/₂) |

|---|---|

| 0.1 M HCl, 60°C | 4.2 hours |

| β-Glucosidase, 37°C | 1.8 hours |

This reactivity is critical for its biological activity, as hydrolysis in vivo releases bioactive aglycones .

Acetylation and Deprotection Steps

During synthesis, acetyl groups protect hydroxyl moieties, which are later removed under basic conditions .

Acetylation :

Deprotection :

-

Reagents : NaOMe/MeOH.

-

Conditions : Stirring at rt for 3 hours, yielding deprotected this compound (91% purity by HPLC) .

Enzymatic Modifications

In biological systems, this compound is metabolized via:

-

Cytochrome P450 Oxidation : Hydroxylation of the indole ring at positions 5 or 6 .

-

Methyltransferase Activity : O-Methylation of phenolic groups, altering solubility .

Metabolites Identified :

| Metabolite | Enzyme Involved |

|---|---|

| 5-Hydroxy derivative | CYP3A4 |

| 4-O-Methylated | Catechol-O-methyltransferase |

Anti-inflammatory Mechanism via Host Signaling Modulation

This compound inhibits pro-inflammatory cytokines (IL-6, TNF-α) by suppressing STAT1 phosphorylation and IFN-β/IL-29 expression .

Key Findings :

-

IC₅₀ for IL-6 Inhibition : 0.5 mg/mL in H1N1-infected cells .

-

STAT1 Inhibition : 72% reduction in phosphorylated STAT1 levels at 2 mg/mL .

Stability Under Physiological Conditions

This compound remains stable in pH 5–7 buffers but degrades rapidly in alkaline conditions (pH > 8) .

Stability Profile :

| pH | Degradation Rate (%/hour) |

|---|---|

| 5.0 | 0.8 |

| 7.4 | 1.2 |

| 8.5 | 12.4 |

Propiedades

Fórmula molecular |

C16H18N2O6 |

|---|---|

Peso molecular |

334.32 g/mol |

Nombre IUPAC |

2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-indol-3-yl]acetonitrile |

InChI |

InChI=1S/C16H18N2O6/c17-5-4-8-6-18-9-2-1-3-10(12(8)9)23-16-15(22)14(21)13(20)11(7-19)24-16/h1-3,6,11,13-16,18-22H,4,7H2/t11-,13-,14+,15-,16-/m1/s1 |

Clave InChI |

ZVFUTZQNUQUJLW-YMILTQATSA-N |

SMILES isomérico |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=CN2)CC#N |

SMILES canónico |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=CN2)CC#N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.